molecular formula C10H13N B2895478 2-Cyclopropyl-6-methylaniline CAS No. 2006948-49-6

2-Cyclopropyl-6-methylaniline

Cat. No.: B2895478
CAS No.: 2006948-49-6
M. Wt: 147.221
InChI Key: AYYQWKJOQXNOCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-6-methylaniline: is an organic compound with the molecular formula C10H13N . It is characterized by a cyclopropyl group attached to the second carbon of the benzene ring and a methyl group attached to the sixth carbon, with an amino group (-NH2) attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki-Miyaura Coupling: One of the common methods to synthesize 2-Cyclopropyl-6-methylaniline involves the Suzuki-Miyaura coupling reaction.

    Amination Reactions: Another method involves the amination of 2-cyclopropyl-6-methylbromobenzene using ammonia or an amine source under suitable conditions.

Industrial Production Methods:

  • Industrial production of this compound often involves large-scale amination reactions using optimized catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Cyclopropyl-6-methylaniline can undergo oxidation reactions to form corresponding nitro or nitroso compounds.

    Reduction: It can be reduced to form cyclopropylmethylamine derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Cyclopropylmethylamine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated products.

Scientific Research Applications

Chemistry:

  • 2-Cyclopropyl-6-methylaniline is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology:

  • It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry:

  • The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets are subject to ongoing research, but it is believed to exert its effects through modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

    2-Cyclopropyl-6-methylphenol: Similar structure but with a hydroxyl group instead of an amino group.

    2-Cyclopropyl-6-methylbenzoic acid: Similar structure but with a carboxyl group instead of an amino group.

Uniqueness:

  • The presence of the amino group in 2-Cyclopropyl-6-methylaniline makes it more reactive in certain chemical reactions, such as amination and substitution, compared to its hydroxyl or carboxyl counterparts.

Properties

IUPAC Name

2-cyclopropyl-6-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7-3-2-4-9(10(7)11)8-5-6-8/h2-4,8H,5-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYQWKJOQXNOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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